molecular formula C18H13N3O2 B1378843 2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1423028-29-8

2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1378843
CAS RN: 1423028-29-8
M. Wt: 303.3 g/mol
InChI Key: XGSLFFUZXMQEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as BPD) is a heterocyclic compound that is gaining increasing attention in the scientific community due to its potential as a research tool and its potential applications in various fields. BPD is a novel compound with a unique structure and properties, and has been the subject of numerous studies in recent years.

Scientific Research Applications

  • Catalytic Annulation and Spirocyclization : Shinde et al. (2021) described a Rh(III)-catalyzed dehydrogenative annulation and spirocyclization process involving 2-(1H-pyrazol-1-yl)-1H-indole and maleimides, leading to highly functionalized compounds. This methodology is significant for synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science Shinde et al., 2021.

  • Antibacterial Activity Studies : Ahmed et al. (2006) investigated the antibacterial properties of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes. These compounds were synthesized and screened for their antibacterial properties against various bacterial strains, indicating potential in developing new antibacterial agents Ahmed et al., 2006.

  • Antimicrobial and Antifungal Evaluation : Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities. This research contributes to the field of medicinal chemistry by exploring new compounds for treating bacterial and fungal infections Jat et al., 2006.

  • Spectral Characterization and Synthesis : Wang et al. (2008) conducted a study on N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which involves the reaction of 1H-benzotriazole and 2-bromomethylisoindole-1,3-dione. The spectral characterization of these compounds provides insights into their molecular structure, which is crucial for their potential applications in chemical synthesis and material sciences Wang et al., 2008.

  • Antibacterial Screening and POM Analyses : Juneja et al. (2013) reported the synthesis of novel bis-isoxazolyl/pyrazolyl-1,3-diols and their antibacterial activity. Their research includes a correlation of structure-activity relationships, highlighting the importance of molecular design in developing effective antibacterial agents Juneja et al., 2013.

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-17-15-8-4-5-9-16(15)18(23)21(17)14-10-19-20(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSLFFUZXMQEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

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